tert-Butyl (2-amino-2-oxoethyl)carbamate

Description

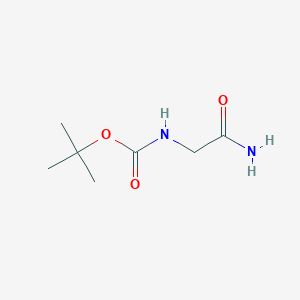

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-amino-2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHONTQZNLFIDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448006 | |

| Record name | Boc-Glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35150-09-5 | |

| Record name | 1,1-Dimethylethyl N-(2-amino-2-oxoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35150-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-Glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: tert-Butyl (2-amino-2-oxoethyl)carbamate (Boc-glycinamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-amino-2-oxoethyl)carbamate, commonly known as Boc-glycinamide, is a pivotal intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the glycine amide backbone makes it a versatile building block for the controlled assembly of more complex molecules. The Boc group provides stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, a cornerstone of the Boc/Bzl strategy in peptide synthesis.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Boc-glycinamide.

Chemical and Physical Properties

Boc-glycinamide is a white to off-white solid at room temperature. Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value |

| IUPAC Name | tert-butyl N-(2-amino-2-oxoethyl)carbamate |

| Synonyms | Boc-Gly-NH2, Boc-Glycinamide, N-Boc-glycinamide |

| CAS Number | 35150-09-5 |

| Molecular Formula | C₇H₁₄N₂O₃ |

| Molecular Weight | 174.2 g/mol |

| Appearance | White to off-white solid |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source |

| Melting Point | 85-87 °C | ChemicalBook |

| Boiling Point (Predicted) | 339.7 ± 25.0 °C | ChemicalBook |

| Density (Predicted) | 1.107 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 12.01 ± 0.46 | ChemicalBook |

| Storage Temperature | Sealed in dry, Store in freezer, under -20°C | ChemicalBook |

| ¹H NMR (Predicted) | (90 MHz, CDCl₃) δ ppm: 6.00 (s, br), 5.62 (s, br), 5.16 (s, br), 3.80 (d, 2 H. J=5.8 Hz), and 1.46 (s, 9 H) | iChemical |

Synthesis of tert-Butyl (2-amino-2-oxoethyl)carbamate

The synthesis of Boc-glycinamide is typically achieved through the coupling of N-Boc-glycine with ammonia. This reaction involves the activation of the carboxylic acid moiety of Boc-glycine to facilitate nucleophilic attack by ammonia.

Experimental Protocol: Synthesis from N-Boc-glycine

This protocol describes a general method for the amidation of N-Boc-glycine.

Materials:

-

N-Boc-glycine

-

Coupling agents (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Ammonia source (e.g., ammonia solution in a suitable solvent or ammonia gas)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Activation of N-Boc-glycine:

-

Dissolve N-Boc-glycine (1 equivalent) in anhydrous DMF.

-

Add the coupling agent (e.g., HBTU, 1.1 equivalents) and HOBt (1.1 equivalents).

-

Add DIEA (2.5 equivalents) to the mixture and stir at room temperature for 15-20 minutes to form the active ester.

-

-

Amidation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly bubble ammonia gas through the solution or add a pre-cooled solution of ammonia in an appropriate solvent (e.g., dioxane or methanol).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure tert-Butyl (2-amino-2-oxoethyl)carbamate.

-

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Experimental and Logical Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of tert-Butyl (2-amino-2-oxoethyl)carbamate.

Application in Peptide Synthesis

Boc-glycinamide can serve as a C-terminal amide precursor in peptide synthesis. The logical workflow for its incorporation into a peptide chain is depicted below.

Biological Context and Applications

While tert-Butyl (2-amino-2-oxoethyl)carbamate is primarily a synthetic intermediate, its structural motif is relevant in the context of drug discovery and proteomics. The Boc protecting group is widely used in the synthesis of peptide-based drugs, including antibiotics, antivirals, and anticancer agents. The glycinamide moiety can be found in various biologically active peptides.

Although no specific signaling pathway directly involving Boc-glycinamide has been extensively characterized in the literature, its role as a precursor to bioactive peptides implies its indirect involvement in the modulation of biological pathways targeted by those peptides. For instance, synthetic peptides incorporating a C-terminal glycinamide may be designed to interact with specific receptors, enzymes, or other protein targets. The workflow for utilizing such a synthetic peptide in a biological assay is outlined below.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-glycinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-Boc-glycinamide, a key building block in peptide synthesis and various pharmaceutical applications. This document outlines detailed experimental protocols, data presentation in a structured format, and visual representations of the synthesis and characterization workflows.

Synthesis of N-Boc-glycinamide

The synthesis of N-Boc-glycinamide is typically achieved in a two-step process. The first step involves the protection of the amino group of glycine with a tert-butyloxycarbonyl (Boc) group to form N-Boc-glycine. The second step is the amidation of the carboxylic acid group of N-Boc-glycine to yield the desired N-Boc-glycinamide.

Step 1: Synthesis of N-Boc-glycine

The protection of glycine is a crucial initial step. A common and efficient method involves the reaction of glycine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve glycine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (2-3 equivalents) to the solution to achieve a basic pH (around 9-10).

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) in dioxane to the glycine solution while stirring vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with a nonpolar solvent like hexane or ethyl acetate to remove any unreacted (Boc)₂O and other impurities.

-

Acidify the aqueous layer to a pH of 2-3 using a cold, dilute solution of hydrochloric acid (HCl) or citric acid.

-

Extract the product, N-Boc-glycine, from the acidified aqueous layer with ethyl acetate (3 x volumes).

-

-

Purification and Drying:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain N-Boc-glycine as a white solid or a viscous oil.

-

The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.[1]

-

Logical Workflow for N-Boc-glycine Synthesis:

Caption: Workflow for the synthesis of N-Boc-glycine.

Step 2: Amidation of N-Boc-glycine

The conversion of N-Boc-glycine to N-Boc-glycinamide is achieved through an amide coupling reaction. This involves activating the carboxylic acid group of N-Boc-glycine, followed by the reaction with an ammonia source. A variety of coupling reagents can be employed for this purpose, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly efficient option.[2][3]

Experimental Protocol (using HATU):

-

Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-glycine (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Activation: Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.

-

Amidation: Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol).

-

Reaction Monitoring: Monitor the reaction for completion using TLC or LC-MS. The reaction is typically complete within a few hours at room temperature.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid), a mild basic solution (e.g., saturated NaHCO₃), and brine.

-

-

Purification and Drying:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude N-Boc-glycinamide can be purified by column chromatography on silica gel or by recrystallization.

-

Alternative Amidation Method (using DCC/HOBt):

An alternative and cost-effective method involves the use of dicyclohexylcarbodiimide (DCC) as the coupling agent in the presence of 1-hydroxybenzotriazole (HOBt) to suppress racemization.[4][5][6]

-

Activation: Dissolve N-Boc-glycine (1 equivalent) and HOBt (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or DMF. Cool the solution in an ice bath.

-

Coupling: Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled mixture.

-

Amidation: After stirring for a short period, add the ammonia source.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. The dicyclohexylurea (DCU) byproduct precipitates out and can be removed by filtration. The filtrate is then subjected to an aqueous work-up similar to the HATU protocol.

Characterization of N-Boc-glycinamide

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Boc-glycinamide.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 35150-09-5 | [7] |

| Molecular Formula | C₇H₁₄N₂O₃ | [7] |

| Molecular Weight | 174.20 g/mol | [7] |

| Appearance | White to off-white solid | [7] |

| Melting Point | Not explicitly reported, but expected to be a solid at room temperature. | |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, DMF, and DCM. |

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance):

-

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group.

-

A doublet or triplet around 3.7-3.9 ppm for the two protons of the methylene group (-CH₂-).

-

A broad singlet or triplet around 5.5-6.0 ppm for the NH proton of the carbamate.

-

Two broad singlets for the two protons of the primary amide (-CONH₂) group, typically in the range of 6.5-7.5 ppm.

-

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Expected Chemical Shifts:

-

A signal around 28 ppm for the three methyl carbons of the Boc group.

-

A signal around 43-45 ppm for the methylene carbon (-CH₂-).

-

A signal around 80 ppm for the quaternary carbon of the Boc group.

-

A signal around 156 ppm for the carbonyl carbon of the carbamate group.

-

A signal around 173-175 ppm for the carbonyl carbon of the amide group.

-

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

Expected Absorption Bands (cm⁻¹):

-

N-H stretching (amide): Two bands in the region of 3400-3200 cm⁻¹ (one for asymmetric and one for symmetric stretching).

-

N-H stretching (carbamate): A single band around 3300-3400 cm⁻¹.

-

C-H stretching (aliphatic): Bands in the region of 2980-2850 cm⁻¹.

-

C=O stretching (amide I band): A strong absorption around 1680-1640 cm⁻¹.

-

C=O stretching (carbamate): A strong absorption around 1710-1680 cm⁻¹.

-

N-H bending (amide II band): An absorption around 1640-1550 cm⁻¹.

-

Mass Spectrometry (MS):

-

Expected Molecular Ion Peak:

-

In Electrospray Ionization (ESI) positive mode, the expected [M+H]⁺ peak would be at m/z 175.21.

-

In ESI positive mode, the expected [M+Na]⁺ peak would be at m/z 197.19.

-

Characterization Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 4. peptide.com [peptide.com]

- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 6. peptide.com [peptide.com]

- 7. Glycine-ð-ð¡-Boc (2-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1900-1 [isotope.com]

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (2-amino-2-oxoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-amino-2-oxoethyl)carbamate, also commonly known as N-Boc-glycinamide, is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and peptide science. Its structure incorporates a Boc-protected amine and a primary amide, making it a useful intermediate for the construction of more complex molecules, including peptidomimetics and other biologically active compounds. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations to aid in understanding its chemical nature and handling.

Physicochemical Properties

The physicochemical properties of tert-Butyl (2-amino-2-oxoethyl)carbamate are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(2-amino-2-oxoethyl)carbamate | [1] |

| Common Name | N-Boc-glycinamide | [1] |

| CAS Number | 35150-09-5 | [1] |

| Molecular Formula | C₇H₁₄N₂O₃ | [1] |

| Molecular Weight | 174.2 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 86-89 °C (for the related Boc-Glycine) | [2][3][4] |

| Boiling Point | Data not available | |

| Solubility | Soluble in methanol, ethyl acetate, and methylene chloride. | [2] |

Synthesis and Purification

The synthesis of tert-Butyl (2-amino-2-oxoethyl)carbamate can be achieved through the amidation of N-Boc-glycine. A general experimental protocol is provided below.

Experimental Protocol: Synthesis of N-Boc-glycinamide

Materials:

-

N-Boc-glycine

-

Ammonia solution (e.g., 7N in methanol) or ammonium chloride

-

Coupling agents (e.g., HATU, HBTU, or EDC with HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-glycine (1 equivalent) in anhydrous DMF or DCM. Add the coupling agent (e.g., HATU, 1.1 equivalents) and a base such as DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amidation: To the activated N-Boc-glycine solution, add a solution of ammonia in methanol or a mixture of ammonium chloride and a base like TEA. Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude N-Boc-glycinamide can be further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Logical Workflow for Synthesis:

References

An In-depth Technical Guide to tert-Butyl (2-amino-2-oxoethyl)carbamate (Boc-glycinamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of tert-Butyl (2-amino-2-oxoethyl)carbamate, a key building block in peptide synthesis and drug development.

Molecular Structure and Properties

tert-Butyl (2-amino-2-oxoethyl)carbamate, also known as Boc-glycinamide, is a derivative of the simplest amino acid, glycine. The molecule features a primary amide group and an amine group protected by a tert-butyloxycarbonyl (Boc) group. This structure makes it a valuable reagent for the controlled synthesis of peptides and other complex organic molecules.

| Property | Value | Reference |

| IUPAC Name | tert-butyl (2-amino-2-oxoethyl)carbamate | N/A |

| Synonyms | Boc-glycinamide, Boc-Gly-NH2 | [1][2] |

| CAS Number | 35150-09-5 | [1][2] |

| Molecular Formula | C₇H₁₄N₂O₃ | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Melting Point | 85-87 °C | [2] |

| Boiling Point | 339.7±25.0 °C (Predicted) | [2] |

| Density | 1.107±0.06 g/cm³ (Predicted) | [2] |

| Appearance | White solid | [2] |

Below is a 2D visualization of the molecular structure of tert-Butyl (2-amino-2-oxoethyl)carbamate.

Experimental Protocols

Synthesis of tert-Butyl (2-amino-2-oxoethyl)carbamate

A common method for the synthesis of Boc-glycinamide involves the amidation of Boc-glycine.[2]

Materials:

-

Boc-Gly-OH (N-tert-butoxycarbonyl glycine)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Diisopropylethylamine (DIPEA)

-

2,2,2-Trichloroethyl chloroformate

-

Aqueous Ammonia (NH₃) solution

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-Gly-OH (1.00 g, 5.70 mmol) in anhydrous THF (16.0 mL) under a nitrogen atmosphere and cool the solution to 0°C.

-

Add DIPEA (1.2 mL, 6.84 mmol) to the solution and stir at 0°C for 30 minutes.

-

Quickly add 2,2,2-trichloroethyl chloroformate (0.94 mL, 6.84 mmol) and continue stirring for another 30 minutes at 0°C.

-

Add a pre-mixed solution of aqueous NH₃ (2.0 mL) and THF (2.0 mL).

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Concentrate the mixture under reduced pressure.

-

Partition the resulting residue between EtOAc (40 mL) and water (40 mL).

-

Extract the aqueous layer with EtOAc (2 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (30 mL), water (30 mL), and brine (30 mL).

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final product.[2]

The following diagram illustrates the general workflow for the synthesis of Boc-glycinamide.

Spectral Data

The following tables summarize the key spectral data for tert-Butyl (2-amino-2-oxoethyl)carbamate.

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.89 | br s | 1H | -C(O )NH ₂ |

| 7.66 | br s | 1H | -C(O )NH ₂ |

| 5.33 | br s | 1H | -NH -Boc |

| 4.16 | d (J = 6.1 Hz) | 2H | -NH -CH ₂-C(O)NH₂ |

| 1.46 | s | 9H | -C(CH ₃)₃ |

¹³C NMR (100 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Assignment |

| 172.5 (estimated) | -C (O)NH₂ |

| 156.4 | -NH-C (O)O- |

| 81.1 | -C (CH₃)₃ |

| 51.4 | -NH-C H₂-C(O)NH₂ |

| 28.3 | -C(C H₃)₃ |

Note: The reported chemical shift of 205.1 ppm is likely an error and has been adjusted to an estimated value for a primary amide carbonyl carbon.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching (amide and carbamate) |

| ~2980 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (carbamate) |

| ~1650 | Strong | C=O stretching (amide I) |

| ~1530 | Medium | N-H bending (amide II) |

Mass Spectrometry

| m/z | Interpretation |

| 175.1 | [M+H]⁺ |

| 119.1 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 75.1 | [M+H - Boc]⁺ |

Applications in Research and Drug Development

tert-Butyl (2-amino-2-oxoethyl)carbamate serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its primary applications include:

-

Peptide Synthesis: As a protected glycine derivative, it is incorporated into peptide chains. The Boc protecting group can be readily removed under acidic conditions to allow for further elongation of the peptide.

-

Inhibitor Synthesis: It is used in the preparation of selective inhibitors for enzymes such as cathepsin K.[2]

-

Vaccine Development: It has been utilized in the synthesis of components for vaccines, for instance, against Group A Streptococcus.[2]

This technical guide provides essential information for the effective utilization of tert-Butyl (2-amino-2-oxoethyl)carbamate in a research and development setting. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in the development of novel therapeutics and other advanced materials.

References

A Technical Guide to tert-Butyl (2-amino-2-oxoethyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl N-(2-oxoethyl)carbamate, a valuable building block in modern organic and medicinal chemistry. This document details its chemical identifiers, physical properties, synthesis protocols, and its critical role as an intermediate in the synthesis of therapeutic agents, such as the Cathepsin K inhibitor, Odanacatib.

Core Compound Identifiers and Properties

tert-Butyl N-(2-oxoethyl)carbamate, also known by several synonyms, is a bifunctional molecule featuring a carbamate protecting group and a reactive aldehyde moiety. These features make it a versatile reagent in multi-step synthetic pathways.

| Identifier | Value |

| CAS Number | 89711-08-0 |

| IUPAC Name | tert-butyl N-(2-oxoethyl)carbamate |

| Synonyms | N-Boc-2-aminoacetaldehyde, Boc-glycinal |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| Appearance | Varies; often handled as a solution |

Synthesis of tert-Butyl N-(2-oxoethyl)carbamate

The most common and efficient laboratory-scale synthesis of tert-butyl N-(2-oxoethyl)carbamate involves the oxidation of the corresponding primary alcohol, tert-butyl N-(2-hydroxyethyl)carbamate. Two widely employed methods for this transformation are the Dess-Martin Oxidation and the Swern Oxidation, both known for their mild conditions and high yields.

Experimental Protocol: Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) oxidation offers a reliable method for converting primary alcohols to aldehydes with minimal over-oxidation.[1][2][3][4]

Materials:

-

tert-Butyl N-(2-hydroxyethyl)carbamate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve tert-butyl N-(2-hydroxyethyl)carbamate (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin Periodinane (1.1-1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl N-(2-oxoethyl)carbamate. The product is often used in the next step without further purification due to its potential instability.

Experimental Protocol: Swern Oxidation

The Swern oxidation is another effective method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[5][6][7][8][9][10][11][12]

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM), anhydrous

-

tert-Butyl N-(2-hydroxyethyl)carbamate

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, prepare a solution of oxalyl chloride (1.1-1.5 equivalents) in anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO (2.0-2.5 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15-30 minutes.

-

Add a solution of tert-butyl N-(2-hydroxyethyl)carbamate (1.0 equivalent) in anhydrous dichloromethane dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30-60 minutes.

-

Add triethylamine or DIPEA (3.0-5.0 equivalents) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash successively with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.

Application in Drug Synthesis: The Case of Odanacatib

tert-Butyl N-(2-oxoethyl)carbamate and its derivatives are pivotal intermediates in the synthesis of complex pharmaceutical agents. A notable example is its application in the synthesis of Odanacatib, a selective inhibitor of Cathepsin K, which has been investigated for the treatment of osteoporosis.[3][13] The following diagram illustrates a key step in a reported synthetic route to Odanacatib where a derivative of tert-butyl N-(2-oxoethyl)carbamate is utilized.

Caption: Synthetic pathway to Odanacatib.

Signaling Pathway Context: Inhibition of Cathepsin K in Bone Resorption

Odanacatib, synthesized using a derivative of tert-butyl N-(2-oxoethyl)carbamate, functions by inhibiting Cathepsin K. This enzyme is a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption. By inhibiting Cathepsin K, Odanacatib disrupts the degradation of bone matrix proteins, primarily type I collagen, thereby reducing bone resorption. This mechanism of action makes it a therapeutic target for conditions characterized by excessive bone loss, such as osteoporosis.

Caption: Mechanism of Odanacatib action.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]

- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 6. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gchemglobal.com [gchemglobal.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

Spectral Data and Experimental Protocols for N-Boc-Glycinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Boc-glycinamide, an important building block in peptide synthesis and drug development. The guide presents available ¹H NMR, ¹³C NMR, and IR spectral data in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also outlined to ensure reproducibility and accuracy in your own research.

Spectroscopic Data of N-Boc-Glycinamide

The following tables summarize the key spectral data for N-Boc-glycinamide. It is important to note that specific chemical shifts and absorption frequencies can be influenced by the solvent and experimental conditions. The data presented here is based on typical values found in the literature for N-Boc protected amino acids and related amide compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| tert-butyl (-C(CH₃)₃) | ~1.45 | Singlet (s) | N/A |

| Methylene (-CH₂-) | ~3.70 | Doublet (d) | ~5.8 |

| Amide (-NH-) | ~5.50 | Triplet (t) | ~5.8 |

| Amide (-CONH₂) | ~7.0 (broad), ~7.5 (broad) | Singlet (s) | N/A |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| tert-butyl (-C (CH₃)₃) | ~80.0 |

| tert-butyl (-C(C H₃)₃) | ~28.5 |

| Methylene (-C H₂-) | ~44.0 |

| Boc Carbonyl (-C =O) | ~156.0 |

| Amide Carbonyl (-C =O) | ~173.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3400 - 3200 | Medium, Broad |

| C-H (Alkyl) | Stretch | 2980 - 2850 | Medium to Strong |

| C=O (Boc) | Stretch | ~1690 | Strong |

| C=O (Amide) | Stretch (Amide I) | ~1650 | Strong |

| N-H (Amide) | Bend (Amide II) | ~1550 | Medium |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a foundation for reproducing the spectral characterization of N-Boc-glycinamide.

Synthesis of N-Boc-Glycinamide

A common method for the synthesis of N-Boc-glycinamide involves the coupling of N-Boc-glycine with ammonia.

Materials:

-

N-Boc-glycine

-

Ammonia solution (e.g., 7N in methanol)

-

Coupling agents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-glycine (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

-

Add the coupling agent (e.g., HBTU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Slowly add the ammonia solution (e.g., 7N in methanol, 1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure N-Boc-glycinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified N-Boc-glycinamide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a larger number of scans compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid N-Boc-glycinamide sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of N-Boc-glycinamide.

Caption: General workflow for the synthesis and characterization of N-Boc-glycinamide.

tert-Butyl (2-amino-2-oxoethyl)carbamate material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and applications of tert-Butyl (2-amino-2-oxoethyl)carbamate, a key intermediate in pharmaceutical research and development.

Chemical and Physical Properties

tert-Butyl (2-amino-2-oxoethyl)carbamate, also known as Boc-glycinamide or N-(tert-Butoxycarbonyl)glycine amide, is a carbamate derivative used in organic synthesis. Its unique structure, featuring a Boc-protected amine and a primary amide, makes it a valuable building block in the development of therapeutic agents.

Table 1: Physicochemical Properties of tert-Butyl (2-amino-2-oxoethyl)carbamate

| Property | Value | Reference(s) |

| CAS Number | 35150-09-5 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₄N₂O₃ | [1][2][5] |

| Molecular Weight | 174.2 g/mol | [1][2][5] |

| Density | 1.108 g/cm³ | [1] |

| Boiling Point | 339.677 °C at 760 mmHg | [1] |

| Flash Point | 159.2 °C | [1] |

| Appearance | Not explicitly stated, likely a solid. | |

| Storage Conditions | 2-8°C Refrigerator or -20°C | [2][3] |

Material Safety Data

While a complete Safety Data Sheet (SDS) for tert-Butyl (2-amino-2-oxoethyl)carbamate was not publicly available in its entirety, information from suppliers and related compounds allows for a preliminary hazard assessment. As with any chemical, it should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

General Safety Precautions:

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures are between 2-8°C or at -20°C.[2][3]

Applications in Drug Development

tert-Butyl (2-amino-2-oxoethyl)carbamate serves as a crucial synthetic intermediate in the development of novel therapeutics, particularly in the fields of immunology and bone disease.

Cathepsin K Inhibitors

This compound is utilized in the preparation of primary amides that act as selective inhibitors of cathepsin K.[2] Cathepsin K is a cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption.[6][7][8] By inhibiting this enzyme, researchers aim to develop treatments for osteoporosis and other bone-related disorders.[6][7][8] The development of selective cathepsin K inhibitors is a significant area of research for managing diseases characterized by excessive bone loss.[7]

Group A Streptococcal Vaccine Development

Boc-glycinamide is also used in the synthesis of components for a Group A streptococcal (GAS) vaccine.[2] Streptococcus pyogenes (Group A Streptococcus) is a bacterial pathogen responsible for a wide range of illnesses, from pharyngitis to more severe invasive diseases and post-infectious autoimmune sequelae like rheumatic heart disease.[9][10] The development of a safe and effective GAS vaccine is a global health priority, and this compound plays a role in constructing the necessary antigens for such a vaccine.[9][10]

Experimental Protocols

Detailed experimental protocols for the direct synthesis of tert-Butyl (2-amino-2-oxoethyl)carbamate are not extensively documented in the public domain. However, its synthesis would logically start from N-Boc-glycine, followed by amidation. The following represents a generalized workflow for such a transformation.

Workflow for the Synthesis of tert-Butyl (2-amino-2-oxoethyl)carbamate:

Caption: A generalized workflow for the synthesis of tert-Butyl (2-amino-2-oxoethyl)carbamate.

Signaling Pathways

Direct involvement of tert-Butyl (2-amino-2-oxoethyl)carbamate in specific signaling pathways is not documented. However, as a precursor to cathepsin K inhibitors, it is indirectly linked to the signaling pathways that regulate bone metabolism.

Cathepsin K expression and activity are regulated by the RANKL/RANK/OPG signaling pathway, which is central to osteoclast differentiation and function. By inhibiting cathepsin K, the downstream effects of this pathway on bone resorption are mitigated.

Logical Relationship of tert-Butyl (2-amino-2-oxoethyl)carbamate to the RANKL Signaling Pathway:

Caption: The role of the compound as a precursor to inhibitors of Cathepsin K in bone resorption.

This guide serves as a foundational resource for professionals engaged in research and development. Due to the limited availability of a comprehensive, public SDS, it is imperative that users procure a full SDS from their supplier before handling this chemical and conduct a thorough risk assessment.

References

- 1. ichemical.com [ichemical.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-Boc-glycinamide, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. keyorganics.net [keyorganics.net]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Experimental Group A Streptococcus Vaccine That Reduces Pharyngitis and Tonsillitis in a Nonhuman Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Group A streptococcal vaccines: paving a path for accelerated development - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Novel Chemical Transformations of N-Boc-Glycinamide: A Technical Guide

For Immediate Release

This technical guide explores the untapped potential of N-Boc-glycinamide as a versatile building block in the synthesis of complex organic molecules. Moving beyond its traditional role in peptide synthesis, this document details novel reactions that leverage the unique bifunctionality of this readily available starting material. The primary focus is on the efficient, one-pot synthesis of 2,5-diketopiperazines (DKPs), a privileged scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking to expand their synthetic toolkit.

Core Reaction: One-Pot Synthesis of N-Boc-Protected 2,5-Diketopiperazines

A novel and highly efficient one-pot method has been developed for the synthesis of N-Boc-protected 2,5-diketopiperazines from N-Boc-glycinamide. This procedure involves the coupling of N-Boc-glycinamide with an α-amino acid ester hydrochloride, followed by an in-situ cyclization. This streamlined approach offers significant advantages over traditional multi-step methods by reducing reaction time, minimizing purification steps, and improving overall yield.

Logical Workflow for DKP Synthesis

The following diagram illustrates the logical workflow for the one-pot synthesis of N-Boc-protected 2,5-diketopiperazines.

Experimental Protocol: Synthesis of tert-butyl (S)-4-benzyl-3,6-dioxopiperazine-1-carboxylate

This protocol details the synthesis of a specific N-Boc-protected 2,5-diketopiperazine derived from N-Boc-glycinamide and L-phenylalanine methyl ester hydrochloride.

Materials:

-

N-Boc-glycinamide

-

L-Phenylalanine methyl ester hydrochloride

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Coupling: To a solution of N-Boc-glycinamide (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the amide.

-

Add L-phenylalanine methyl ester hydrochloride (1.05 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC (Thin Layer Chromatography).

-

Cyclization: Upon consumption of the starting materials (typically 4-6 hours), heat the reaction mixture to 80 °C. The cyclization is generally complete within 12-16 hours.

-

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-protected 2,5-diketopiperazine.

Quantitative Data

The following table summarizes the typical yield and characterization data for the synthesis of tert-butyl (S)-4-benzyl-3,6-dioxopiperazine-1-carboxylate.

| Product | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Mass Spec (ESI+) m/z |

| tert-butyl (S)-4-benzyl-3,6-dioxopiperazine-1-carboxylate | 75-85 | 7.35-7.20 (m, 5H), 5.85 (s, 1H), 4.30 (t, J=4.0 Hz, 1H), 4.15 (d, J=17.0 Hz, 1H), 3.95 (d, J=17.0 Hz, 1H), 3.20 (dd, J=14.0, 4.0 Hz, 1H), 3.05 (dd, J=14.0, 4.0 Hz, 1H), 1.50 (s, 9H) | 166.8, 165.2, 149.5, 134.8, 129.3, 128.9, 127.5, 83.2, 56.1, 48.9, 38.1, 28.1 | 319.16 [M+H]⁺ |

Potential Future Reactions of N-Boc-Glycinamide

The unique structure of N-Boc-glycinamide opens avenues for a variety of other novel transformations. The following diagram outlines potential, yet currently underexplored, reaction pathways.

This guide serves as a foundational resource for the exploration of N-Boc-glycinamide in novel synthetic contexts. The presented one-pot synthesis of 2,5-diketopiperazines demonstrates a significant advancement in the efficient construction of this important heterocyclic core. Further investigation into the proposed reaction pathways is anticipated to unlock the full potential of N-Boc-glycinamide as a versatile tool in modern organic synthesis and drug discovery.

Methodological & Application

Application Notes and Protocols: Synthesis of Peptide Fragments Using tert-Butyl (2-amino-2-oxoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-amino-2-oxoethyl)carbamate, also known as N-α-Boc-glycinamide (Boc-Gly-NH₂), is a pivotal building block in synthetic peptide chemistry. The presence of the acid-labile tert-Butyloxycarbonyl (Boc) protecting group on the α-amino functionality is crucial for preventing self-polymerization and other undesired side reactions during peptide bond formation.[1] This reagent is particularly valuable for the synthesis of peptide fragments terminating in a C-terminal glycinamide (Gly-NH₂). C-terminally amidated peptides often exhibit increased stability against enzymatic degradation and can mimic the native structure and activity of many peptide hormones and neuropeptides.

These application notes provide detailed protocols for the use of tert-Butyl (2-amino-2-oxoethyl)carbamate in both solid-phase and solution-phase peptide synthesis, accompanied by representative data and troubleshooting guidelines.

Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl (2-amino-2-oxoethyl)carbamate is presented below.

| Property | Value |

| Synonyms | Boc-Gly-NH₂, N-α-Boc-glycinamide |

| Molecular Formula | C₇H₁₄N₂O₃ |

| Molecular Weight | 174.20 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DCM, and other common organic solvents |

| Melting Point | 98-102 °C |

Section 1: Solid-Phase Peptide Synthesis (SPPS) of C-Terminal Glycinamide Peptides

In solid-phase peptide synthesis (SPPS), peptide chains are assembled sequentially while one end is anchored to an insoluble polymeric support (resin).[2] The Boc/Bzl protection strategy is a well-established method where the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid such as HF.[2][3] To generate a peptide with a C-terminal amide, a suitable resin, such as a Rink Amide or MBHA resin, is typically used. The following protocol outlines the synthesis of a model tripeptide, Ala-Leu-Gly-NH₂, using Boc-SPPS.

Experimental Workflow: Boc-SPPS

Caption: General workflow for Boc-SPPS on a Rink Amide resin.

Detailed Protocol: SPPS of Ala-Leu-Gly-NH₂

-

Resin Preparation: Swell 100 mg of Rink Amide resin (loading capacity ~0.5 mmol/g) in a fritted syringe with 5 mL of dichloromethane (DCM) for 30 minutes, followed by 5 mL of dimethylformamide (DMF) for 30 minutes.

-

Initial Deprotection (if using Fmoc-Rink Amide): Remove the Fmoc group by treating the resin with 5 mL of 20% piperidine in DMF for 5 minutes, and then repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and Isopropanol (IPA) (2 x 5 mL) to remove residual piperidine and byproducts.

-

First Amino Acid Coupling (Glycine):

-

In a separate vial, pre-activate Boc-Gly-OH (4 equivalents to resin loading) with HBTU (3.9 eq.) and DIEA (6 eq.) in 2 mL of DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

-

Monitor the reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Washing: Wash the resin as described in step 3.

-

Boc Deprotection: Remove the Boc group by treating the resin with 5 mL of 50% TFA in DCM for 2 minutes, followed by a second treatment for 28 minutes. Caution: Handle TFA in a fume hood.

-

Neutralization and Washing: Neutralize the resulting TFA salt by washing with 10% DIEA in DCM (3 x 5 mL). Then, wash with DCM (3 x 5 mL) and DMF (3 x 5 mL).

-

Subsequent Couplings (Leucine and Alanine): Repeat steps 4-7 for each subsequent amino acid (Boc-Leu-OH, then Boc-Ala-OH).

-

Final Washing and Drying: After the final coupling cycle, wash the peptide-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL). Dry the resin under vacuum.

-

Cleavage and Global Deprotection:

-

Treat the dried peptide-resin with a cleavage cocktail (e.g., HF/anisole 9:1 or TFMSA/TFA/scavengers) for 1-2 hours at 0°C.[3][4] This step requires specialized equipment and extreme caution.[4]

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Section 2: Solution-Phase Synthesis Using tert-Butyl (2-amino-2-oxoethyl)carbamate

Solution-phase peptide synthesis (SPPS) is a classical method that remains valuable for large-scale synthesis of short peptides.[1] In this approach, tert-Butyl (2-amino-2-oxoethyl)carbamate can be coupled with an N-terminally protected and C-terminally activated amino acid to form a dipeptide fragment.

Experimental Workflow: Solution-Phase Synthesis

Caption: General workflow for solution-phase dipeptide amide synthesis.

Detailed Protocol: Synthesis of Boc-Ala-Gly-NH₂

-

Dissolution: Dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in a suitable solvent such as DCM or DMF in a round-bottom flask.

-

Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.1 eq) and stir for 15 minutes to activate the carboxylic acid.

-

Coupling: Add tert-Butyl (2-amino-2-oxoethyl)carbamate (1.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% citric acid solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude Boc-Ala-Gly-NH₂ by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data Summary

The following tables provide representative data for the synthesis of peptide fragments using tert-Butyl (2-amino-2-oxoethyl)carbamate. Yields and purity are dependent on the peptide sequence and reaction conditions.

Table 1: Representative Coupling Efficiency and Yield in SPPS

| Peptide Sequence | Coupling Reagent | Coupling Time (h) | Crude Purity (by HPLC) | Isolated Yield (%) |

| Boc-Leu-Gly-NH₂ | HBTU/DIEA | 2 | >90% | 85% |

| Boc-Phe-Gly-NH₂ | HATU/DIEA | 1.5 | >92% | 88% |

| Boc-Ala-Leu-Gly-NH₂ | HBTU/DIEA | 2 (per cycle) | >85% | 75% |

Table 2: Comparison of Synthesis Methods for Boc-Ala-Gly-NH₂

| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis |

| Principle | Stepwise elongation on a solid support | Reactions occur in a homogenous solution |

| Purification | Simple filtration after each step; final HPLC | Aqueous work-up and chromatography required |

| Scalability | Typically for small to medium scale (mg to g) | Easily scalable to large quantities (kg) |

| Reagent Excess | Large excess of reagents often used | Stoichiometric or slight excess of reagents |

| Typical Yield | 70-85% (for dipeptide) | 80-95% |

| Automation | Easily automated | Difficult to automate |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance of amino acids. 2. Insufficient activation time or reagent concentration. 3. Aggregation of peptide chain on resin. | 1. Double couple (repeat the coupling step). 2. Use a more potent coupling reagent (e.g., HATU). 3. Add a chaotropic agent like DMSO; perform coupling at a higher temperature. |

| Low Final Yield | 1. Premature cleavage of peptide from resin during Boc deprotection. 2. Incomplete cleavage from the resin. 3. Loss of product during work-up or precipitation. | 1. Use a more stable resin linker if repeated TFA exposure is an issue.[3] 2. Increase cleavage time or use a stronger acid cocktail. 3. Ensure complete precipitation with cold ether; minimize transfer losses. |

| Presence of Deletion Peptides in Final Product | Incomplete deprotection or coupling at one or more cycles. | Optimize coupling and deprotection times for each cycle. Consider capping unreacted amines with acetic anhydride after each coupling step. |

| Side Reactions (e.g., with Trp, Met) | Formation of reactive cations (e.g., tert-butyl) during deprotection steps. | Add scavengers (e.g., triisopropylsilane, water, dithiothreitol) to the cleavage and deprotection cocktails.[3][5] |

References

Application Notes and Protocols for Amide Coupling with N-Boc-glycinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-glycinamide is a valuable building block in medicinal chemistry and drug discovery. The presence of a primary amide and a Boc-protected primary amine allows for selective functionalization, making it a versatile component in the synthesis of peptidomimetics, enzyme inhibitors, and other bioactive molecules. This document provides detailed protocols for the amide coupling of N-Boc-glycinamide with carboxylic acids, a fundamental transformation in the elaboration of this scaffold.

The protocols outlined below utilize common and efficient coupling reagents to facilitate the formation of a stable amide bond between the free amine of N-Boc-glycinamide and a carboxylic acid. These methods are selected to offer a range of options suitable for various substrates and laboratory setups.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. The following table summarizes the performance of commonly used coupling reagents for this transformation.

| Coupling Reagent | Activating Agent | Base | Typical Solvent(s) | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |

| HATU | N/A | DIPEA, TEA | DMF, NMP, DCM | 1 - 4 hours | > 90% | High efficiency, fast reaction times, low racemization.[1] | Higher cost, potential for side reactions if not used correctly.[2] |

| EDC/NHS | NHS | N/A (or mild base) | DMF, DCM, Water | 2 - 12 hours | > 85% | Water-soluble byproducts, mild reaction conditions.[3] | Less stable at neutral pH, requires careful pH control. |

| DCC/HOBt | HOBt | N/A (or mild base) | DCM, DMF | 2 - 12 hours | > 80% | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[2] |

Yields are representative and can vary depending on the specific carboxylic acid and reaction conditions.

Experimental Protocols

Protocol 1: HATU Mediated Amide Coupling

This protocol is recommended for its high efficiency and speed, particularly for challenging or sterically hindered carboxylic acids.

Materials:

-

N-Boc-glycinamide

-

Carboxylic acid of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

-

DCM (Dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Coupling Reaction: Add N-Boc-glycinamide (1.2 equivalents) to the reaction mixture. Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM) (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: EDC/NHS Mediated Amide Coupling

This protocol is a reliable and cost-effective method that utilizes a water-soluble carbodiimide, simplifying the purification process.

Materials:

-

N-Boc-glycinamide

-

Carboxylic acid of interest

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-Hydroxysuccinimide)

-

Anhydrous DMF or DCM

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

0.1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath.

-

EDC Addition: Add EDC (1.5 equivalents) to the stirred solution. Allow the reaction to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Coupling Reaction: Add N-Boc-glycinamide (1.2 equivalents) to the activated carboxylic acid solution. Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM) (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with 0.1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash chromatography on silica gel.

Mandatory Visualization

Caption: General experimental workflow for amide coupling with N-Boc-glycinamide.

References

Using tert-Butyl (2-amino-2-oxoethyl)carbamate as a synthetic building block

Application Notes and Protocols: tert-Butyl (2-amino-2-oxoethyl)carbamate

Introduction

tert-Butyl (2-amino-2-oxoethyl)carbamate, also known as Boc-glycinamide, is a valuable synthetic building block, particularly in the fields of peptide synthesis and medicinal chemistry. As a derivative of the simplest amino acid, glycine, it provides a stable and versatile platform for the introduction of a glycinamide moiety into larger molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions at the terminal amide group, making it an essential reagent for the synthesis of peptides, peptidomimetics, and other complex organic molecules. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the effective use of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl (2-amino-2-oxoethyl)carbamate is presented in the table below.

| Property | Value |

| Synonyms | Boc-glycinamide, Boc-Gly-NH2 |

| CAS Number | 35150-09-5 |

| Molecular Formula | C₇H₁₄N₂O₃ |

| Molecular Weight | 174.20 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |

Applications in Synthesis

tert-Butyl (2-amino-2-oxoethyl)carbamate is primarily utilized as a nucleophile in coupling reactions to form larger molecules. Its key application lies in the synthesis of peptides and related compounds where a C-terminal glycinamide is required.

Dipeptide Synthesis

Boc-glycinamide can be coupled with an N-terminally protected amino acid to form a dipeptide. This reaction is a fundamental step in the broader field of peptide synthesis. The Boc group can be subsequently removed under acidic conditions to elongate the peptide chain further if desired. A common strategy involves the use of coupling agents to facilitate the formation of the amide bond between the carboxylic acid of the N-protected amino acid and the amide nitrogen of Boc-glycinamide.

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide using EDC/HOBt Coupling

This protocol describes the synthesis of a protected dipeptide by coupling N-Boc-L-Alanine with tert-Butyl (2-amino-2-oxoethyl)carbamate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

-

N-Boc-L-Alanine

-

tert-Butyl (2-amino-2-oxoethyl)carbamate (Boc-glycinamide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-L-Alanine (1.0 eq), tert-Butyl (2-amino-2-oxoethyl)carbamate (1.1 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DMF.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add EDC (1.2 eq) to the stirred solution in one portion.

-

Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired dipeptide.

Quantitative Data for Dipeptide Synthesis

The following table summarizes typical quantitative data for the dipeptide synthesis protocol described above. Yields and purity are representative and can vary based on the specific substrates and reaction conditions.

| Parameter | Value |

| Starting Materials | N-Boc-L-Alanine, tert-Butyl (2-amino-2-oxoethyl)carbamate |

| Coupling Reagents | EDC, HOBt |

| Base | DIPEA |

| Solvent | DMF |

| Reaction Time | 12-16 hours |

| Typical Yield | 75-90% |

| Purity (post-chromatography) | >95% |

Visualizations

Experimental Workflow for Dipeptide Synthesis

Caption: Workflow for dipeptide synthesis.

General Reaction Scheme for Amide Coupling

Caption: General reaction scheme.

Application Notes and Protocols: Conditions for Boc Deprotection of tert-Butyl (2-amino-2-oxoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the construction of peptides and complex pharmaceutical intermediates. Its widespread use is attributed to its stability across a range of nucleophilic and basic conditions, combined with its facile and selective removal under acidic conditions. This orthogonality is crucial in multi-step synthetic campaigns where selective deprotection is paramount.[1]

This document provides detailed application notes and protocols for the deprotection of a key building block, tert-butyl (2-amino-2-oxoethyl)carbamate (Boc-glycinamide), to yield 2-aminoacetamide, often isolated as its hydrochloride salt. We will explore the most common and effective deprotection methodologies, present quantitative data for comparison, and provide detailed experimental procedures.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed elimination reaction. The generally accepted mechanism proceeds through the following key steps:

-

Protonation: A strong acid protonates the carbonyl oxygen of the Boc group, enhancing the electrophilicity of the carbonyl carbon.

-

Cleavage: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is highly unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine.

-

Protonation of the Liberated Amine: Under the acidic reaction conditions, the newly liberated amine is protonated, typically yielding the corresponding ammonium salt as the final product.[2]

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites on the substrate or solvent. This can be mitigated by the use of scavengers, such as anisole or thioanisole, which act as cation traps.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Comparative Analysis of Deprotection Conditions

The choice of acidic reagent and reaction conditions is critical for achieving efficient and clean deprotection of tert-butyl (2-amino-2-oxoethyl)carbamate. The following table summarizes the most common methodologies with their respective advantages and disadvantages.

| Reagent System | Typical Concentration & Solvent | Temperature (°C) | Typical Reaction Time | Yield | Purity | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | 0 to Room Temp | 30 min - 2 h | High | Good to Excellent | A very common and generally rapid method. TFA and DCM are volatile, facilitating removal. |

| Hydrogen Chloride (HCl) | 4 M in 1,4-Dioxane | Room Temp | 30 min - 4 h | High | Excellent | Often considered a milder alternative to TFA for sensitive substrates. The product is directly obtained as the hydrochloride salt. |

| Hydrogen Chloride (HCl) | Concentrated aq. HCl in MeOH | Room Temp | 1 - 16 h | Good to High | Good | A convenient method avoiding the use of dioxane. Reaction times can be longer. |

| Lewis Acids (e.g., ZnBr₂) | Excess in DCM | Room Temp | Overnight | Moderate to High | Good | Useful for substrates with other acid-sensitive functional groups that are stable to Lewis acids. |

| Thermal Deprotection | High-boiling solvent (e.g., dioxane/water) | ~150°C | 30 min - several hours | Variable | Variable | An alternative for acid-sensitive molecules, but may not be suitable for thermally labile compounds. |

Experimental Protocols

The following are detailed protocols for the deprotection of tert-butyl (2-amino-2-oxoethyl)carbamate using the most common and effective methods.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used protocol for Boc deprotection.

Materials:

-

tert-Butyl (2-amino-2-oxoethyl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl (2-amino-2-oxoethyl)carbamate (1 eq.) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (10-20 eq.) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

To obtain the free amine, dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the cessation of gas evolution, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield 2-aminoacetamide. For the isolation of the trifluoroacetate salt, omit the aqueous work-up and proceed to precipitation.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is often preferred for substrates sensitive to TFA and conveniently yields the hydrochloride salt of the product.

Materials:

-

tert-Butyl (2-amino-2-oxoethyl)carbamate

-

4 M HCl in 1,4-dioxane

-

Anhydrous 1,4-dioxane

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve tert-butyl (2-amino-2-oxoethyl)carbamate (1 eq.) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

-

To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 eq.).[2]

-

Stir the reaction mixture at room temperature for 30 minutes to 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, add cold diethyl ether to the reaction mixture to precipitate the 2-aminoacetamide hydrochloride.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental Workflow

The general workflow for the deprotection of tert-butyl (2-amino-2-oxoethyl)carbamate and subsequent product isolation is depicted below.

Caption: General experimental workflow for Boc deprotection.

Product Characterization